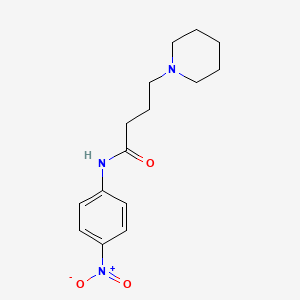
N-(4-Nitrophenyl)-4-(piperidin-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Nitrophenyl)-4-(piperidin-1-yl)butanamide is an organic compound that features a nitrophenyl group attached to a piperidinyl butanamide backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrophenyl group imparts unique electronic properties, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Nitrophenyl)-4-(piperidin-1-yl)butanamide typically involves a multi-step process:
Nitration of Phenyl Group: The starting material, phenylbutanamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.
Formation of Piperidinyl Intermediate: The nitrated product is then reacted with piperidine under basic conditions to form the piperidinyl intermediate.
Amidation Reaction: Finally, the piperidinyl intermediate undergoes an amidation reaction with butanoyl chloride to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-(4-Aminophenyl)-4-(piperidin-1-yl)butanamide.
Substitution: Formation of various substituted piperidinyl derivatives.
Scientific Research Applications
N-(4-Nitrophenyl)-4-(piperidin-1-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)-4-(piperidin-1-yl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism.
Pathways Involved: The compound can affect signaling pathways related to neurotransmission and cellular communication, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
N-(4-Nitrophenyl)-4-(morpholin-1-yl)butanamide: Similar structure but with a morpholine ring instead of piperidine.
N-(4-Nitrophenyl)-4-(pyrrolidin-1-yl)butanamide: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness:
Electronic Properties: The presence of the nitrophenyl group in N-(4-Nitrophenyl)-4-(piperidin-1-yl)butanamide imparts unique electronic properties that are not present in its analogs.
Biological Activity: The piperidinyl group provides specific interactions with biological targets, making it more effective in certain applications compared to its analogs.
Properties
CAS No. |
90279-48-4 |
|---|---|
Molecular Formula |
C15H21N3O3 |
Molecular Weight |
291.35 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C15H21N3O3/c19-15(5-4-12-17-10-2-1-3-11-17)16-13-6-8-14(9-7-13)18(20)21/h6-9H,1-5,10-12H2,(H,16,19) |
InChI Key |
OWWGTLNUIDZKIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















